Dihydronicotinamide-adenine dinucleotide

Description

Historical Perspective of Dihydronicotinamide-adenine Dinucleotide Discovery and Initial Research

The journey to understanding NADH began in 1906 with the work of British biochemists Arthur Harden and William John Young. aboutnad.combiocrates.com While studying the process of fermentation in yeast, they discovered a heat-stable factor, which they termed a "coferment," that was essential for the breakdown of sugar. aboutnad.combiocrates.com This coferment was later identified as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). biocrates.com For their groundbreaking investigations into sugar fermentation and fermentative enzymes, Harden, along with Hans von Euler-Chelpin, was awarded the Nobel Prize in Chemistry in 1929. aboutnad.comobservervoice.com

Hans von Euler-Chelpin further elucidated the chemical nature of this "cozymase," identifying its key components, including a sugar, adenine, and phosphate (B84403). biocrates.combritannica.com He was instrumental in determining its chemical structure. britannica.com

In 1936, the German scientist Otto Heinrich Warburg made a pivotal contribution by demonstrating the functional role of the nucleotide coenzyme in hydride transfer and identifying the nicotinamide part of the molecule as the active site for redox reactions. aboutnad.comwikipedia.org Warburg's research showed that in fermentation, the nicotinamide portion of NAD+ accepts a hydride to form NADH, enabling the metabolic reaction to proceed. aboutnad.com His work on the nature and mode of action of the respiratory enzyme earned him the Nobel Prize in Physiology or Medicine in 1931. nobelprize.orgwikipedia.org

The vitamin precursors of NAD+ were identified in 1938 when Conrad Elvehjem discovered that nicotinamide could cure black tongue disease in dogs, establishing it as a vital nutrient. aboutnad.comwikipedia.org Subsequent research by Arthur Kornberg in 1948 led to the discovery of the first enzyme involved in the biosynthesis of NAD+. aboutnad.com Later, in 1958, Jack Preiss and Philip Handler uncovered the specific metabolic pathway, now known as the Preiss-Handler pathway, through which nicotinic acid is converted into NAD+. aboutnad.comwikipedia.org

| Key Milestones in NADH Research | Researcher(s) | Year | Contribution |

| Discovery of "Coferment" (NAD+) | Arthur Harden & William John Young | 1906 | Identified a heat-stable factor essential for yeast fermentation. aboutnad.combiocrates.com |

| Elucidation of Chemical Structure | Hans von Euler-Chelpin | 1929 | Determined the chemical structure of the coenzyme he called "cozymase". biocrates.combritannica.com |

| Functional Role in Redox Reactions | Otto Heinrich Warburg | 1936 | Showed that the nicotinamide moiety is the site of hydride transfer. aboutnad.comwikipedia.org |

| Discovery of Vitamin Precursors | Conrad Elvehjem | 1938 | Identified nicotinamide as a vitamin precursor to NAD+. aboutnad.comwikipedia.org |

| Discovery of NAD+ Biosynthetic Enzyme | Arthur Kornberg | 1948 | Discovered the first enzyme in the NAD+ biosynthetic pathway. aboutnad.com |

| Elucidation of the Preiss-Handler Pathway | Jack Preiss & Philip Handler | 1958 | Discovered the metabolic pathway for NAD+ synthesis from nicotinic acid. aboutnad.comwikipedia.org |

Significance of this compound in Core Metabolic Pathways

NADH is a central molecule in cellular respiration, the process by which cells convert nutrients into ATP. Its significance is most evident in three core metabolic pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation. aboutnad.com

Glycolysis: This initial stage of glucose breakdown occurs in the cytoplasm. During glycolysis, a molecule of glucose is split into two molecules of pyruvate (B1213749). pharmanord.com In one of the key steps, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate, reducing NAD+ to NADH. creative-enzymes.com For each molecule of glucose that undergoes glycolysis, a net of two NADH molecules are produced. britannica.com This NADH temporarily holds the energy released from the partial oxidation of glucose. pharmanord.com

The Citric Acid Cycle (Krebs Cycle): In eukaryotic cells, the pyruvate produced during glycolysis is transported into the mitochondria, where it is converted to acetyl-CoA, which then enters the citric acid cycle. wikipedia.org This cycle is a series of eight enzymatic reactions that completely oxidize the acetyl group of acetyl-CoA to carbon dioxide. nih.gov In several of these steps, electrons are transferred to NAD+, generating NADH. wikipedia.org For each molecule of acetyl-CoA that enters the cycle, three molecules of NADH are produced. nobelprize.org Since one glucose molecule yields two acetyl-CoA molecules, a total of six NADH molecules are generated from the citric acid cycle per glucose molecule. nobelprize.org

Oxidative Phosphorylation: This is the final stage of cellular respiration and the primary site of ATP production. observervoice.com The NADH molecules generated during glycolysis and the citric acid cycle donate their high-energy electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. restorativehealthprimarycare.combiocrates.com As electrons are passed down the chain, energy is released and used to pump protons across the membrane, creating a proton gradient. biocrates.com This gradient drives the synthesis of ATP by the enzyme ATP synthase. nobelprize.org The oxidation of one molecule of NADH in the electron transport chain yields approximately 2.5 to 3 molecules of ATP. restorativehealthprimarycare.combiocrates.com This process regenerates NAD+, which can then return to glycolysis and the citric acid cycle to continue the process of cellular respiration. biocrates.com

The central role of NADH in linking these major metabolic pathways highlights its indispensable function in cellular energy metabolism. aboutnad.com

| Metabolic Pathway | Location in Eukaryotic Cells | NADH Molecules Produced per Glucose Molecule |

| Glycolysis | Cytoplasm | 2 NADH britannica.com |

| Pyruvate Oxidation | Mitochondrial Matrix | 2 NADH nobelprize.org |

| Citric Acid Cycle | Mitochondrial Matrix | 6 NADH nobelprize.org |

| Total | 10 NADH |

Structure

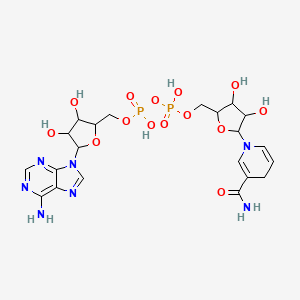

2D Structure

Properties

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGDPNILDQYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861594 | |

| Record name | CERAPP_26258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74927-11-0, 58-68-4 | |

| Record name | Dihydronicotinamide formycin dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronicotinamide-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Cycling of Dihydronicotinamide Adenine Dinucleotide

De Novo Biosynthesis Pathways of Nicotinamide (B372718) Adenine (B156593) Dinucleotide

De novo synthesis refers to the creation of NAD+ from simple building blocks, primarily amino acids. There are three major pathways that converge on the common intermediate, quinolinic acid.

Tryptophan-Dependent Pathways (Kynurenine Pathway)

In mammals, the primary route for de novo NAD+ synthesis is the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. nih.govnih.gov This pathway is particularly active in the liver and kidneys. researchgate.netnih.gov The process begins with the conversion of tryptophan to N-formylkynurenine, a rate-limiting step catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govembopress.org Through a series of enzymatic reactions, N-formylkynurenine is transformed into L-kynurenine, then to 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO), and subsequently to 3-hydroxyanthranilic acid (3-HAA) by kynureninase (KYNU). nih.govnih.gov

The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) then converts 3-HAA into α-amino-β-carboxymuconate ε-semialdehyde (ACMS). nih.gov ACMS is an unstable intermediate that can spontaneously cyclize to form quinolinic acid (QA). nih.gov Quinolinic acid is the key intermediate where the tryptophan pathway converges with other de novo routes. nih.gov From here, quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov NaMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NAAD). nih.govnih.gov In the final step, NAD+ synthetase (NADS) amidates NAAD to produce NAD+. nih.gov Recent research has highlighted that the downregulation of the enzyme KMO can disrupt this pathway and has been linked to conditions like acute kidney injury. nih.govphysiology.org

Aspartate-Dependent Pathways

In most bacteria and plants, NAD+ is synthesized de novo from the amino acid L-aspartate. nih.govresearchgate.net This pathway also converges on the formation of quinolinic acid. researchgate.netresearchgate.net The process is initiated by the enzyme L-aspartate oxidase (NadB), which oxidizes L-aspartate to form iminoaspartate (B1260514). researchgate.netresearchgate.net Subsequently, quinolinate synthase (NadA) combines iminoaspartate with dihydroxyacetone phosphate (B84403) to produce quinolinic acid. researchgate.netyoutube.com

Once quinolinic acid is formed, the pathway merges with the final steps of the tryptophan-dependent route. researchgate.net Quinolinate phosphoribosyltransferase (NadC in bacteria) converts quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). researchgate.net The subsequent steps involve the conversion of NaMN to NAAD and finally to NAD+, catalyzed by NMNAT and NAD+ synthetase, respectively. researchgate.net

Chorismate-Initiated Pathways

A more recently discovered alternative de novo pathway begins with chorismate, a key branch-point metabolite in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. nih.govnih.govyeastgenome.org This synthetic route, termed the C3N pathway, was engineered to provide an alternative to the tightly regulated amino acid-dependent pathways. nih.gov It combines elements from secondary metabolism with the common final steps of NAD+ synthesis. nih.gov

The pathway starts with chorismate and converts it to 3-hydroxyanthranilic acid (3-HAA) via intermediates such as 2-amino-2-deoxyisochorismate (ADIC) and 2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.net The enzyme 3-HAA 3,4-dioxygenase then oxidizes 3-HAA to produce 2-amino-3-carboxymuconate semialdehyde (ACMS), which spontaneously forms quinolinic acid. nih.gov This pathway then follows the common three-enzyme process to convert quinolinic acid into NAD+. nih.gov The establishment of this pathway in engineered E. coli has been shown to lead to extremely high cellular concentrations of NAD(H). nih.gov

Interactive Table: Key Enzymes and Intermediates in De Novo NAD+ Synthesis

| Pathway | Starting Precursor | Key Intermediate | Key Enzymes | Final Product | Organisms |

| Kynurenine Pathway | Tryptophan | Quinolinic Acid | TDO, IDO, KMO, KYNU, 3HAO, QPRT, NMNATs, NADS | NAD+ | Mammals, Fungi, some Bacteria |

| Aspartate Pathway | L-Aspartate | Quinolinic Acid | NadB (L-aspartate oxidase), NadA (Quinolinate synthase) | NAD+ | Most Bacteria, Plants |

| Chorismate Pathway | Chorismate | Quinolinic Acid | Various (engineered pathway) | NAD+ | Engineered Bacteria |

Nicotinamide Adenine Dinucleotide Salvage Pathways

Salvage pathways are crucial for maintaining cellular NAD+ levels, recycling precursors that are either obtained from the diet or result from the breakdown of NAD+ by various enzymes. researchgate.net It is estimated that these pathways produce the majority of the total cellular NAD+. frontiersin.org

Preiss-Handler Pathway (Nicotinic Acid Metabolism)

Discovered by Jack Preiss and Philip Handler in 1958, this pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as its starting material. qualialife.com The pathway begins with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT), using PRPP as a co-substrate. qualialife.com This intermediate, NaMN, is the same molecule produced by the de novo pathways. qualialife.com

The next step is the transformation of NaMN into nicotinic acid adenine dinucleotide (NaAD) by a group of enzymes called nicotinate (B505614) mononucleotide adenylyltransferases (NMNATs). qualialife.com This step is considered a rate-limiting factor in the pathway. qualialife.com In the final reaction, the enzyme NAD+ synthetase (NADS) amidates NaAD, using glutamine as a nitrogen donor, to form NAD+. nih.govqualialife.com This pathway is conserved across all eukaryotes. biologists.com

Nicotinamide Salvage Pathway

The nicotinamide (NAM) salvage pathway is the primary route for NAD+ regeneration in mammals. oup.com It recycles NAM, which is produced as a byproduct when enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) consume NAD+. nih.govqualialife.com The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM into nicotinamide mononucleotide (NMN). frontiersin.orgfrontiersin.org

NMN is then converted directly to NAD+ by one of three nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes (NMNAT1-3). frontiersin.org This pathway forms a continuous loop, as the NAD+ produced can be consumed again, releasing NAM to re-enter the cycle. qualialife.com This recycling mechanism is highly efficient and essential for sustaining the high demand for NAD+ in tissues with high energy requirements, such as skeletal muscle. frontiersin.orgnih.gov

Interactive Table: Key Enzymes and Intermediates in NAD+ Salvage Pathways

| Pathway | Starting Precursor | Key Intermediate(s) | Key Enzymes | Final Product | Organisms |

| Preiss-Handler Pathway | Nicotinic Acid (NA) | NaMN, NaAD | NaPRT, NMNATs, NADS | NAD+ | Eukaryotes |

| Nicotinamide Salvage | Nicotinamide (NAM) | NMN | NAMPT, NMNATs | NAD+ | Mammals, other Eukaryotes |

Nicotinamide Riboside Kinase Pathways

The biosynthesis of nicotinamide adenine dinucleotide (NAD+) and its reduced form, Dihydronicotinamide-adenine dinucleotide (NADH), can occur through various routes, including salvage pathways that utilize precursors like nicotinamide riboside (NR). The Nicotinamide Riboside Kinase (Nrk) pathway is a significant salvage pathway that converts NR into NAD+. nih.gov In 2004, the identification of nicotinamide riboside kinase 1 (Nrk1) in yeast and its human homologs, NRK1 and NRK2, established this new route to NAD+ synthesis. nih.gov

The canonical Nrk pathway involves two principal enzymatic steps. nih.gov First, NRK enzymes catalyze the phosphorylation of NR to produce nicotinamide mononucleotide (NMN). nih.govnih.gov This reaction is the initial and defining step of the pathway. Subsequently, the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) adenylates NMN, converting it into the oxidized coenzyme NAD+. nih.govembopress.org Both human NRK1 and NRK2 exhibit a high affinity for NR, though their substrate specificity differs slightly. nih.gov Crystal structures of human Nrk1 have revealed that it is structurally similar to Rossmann fold metabolite kinases and have helped identify the active site residues essential for both NRK1 and NRK2 activity. nih.gov

More recently, a distinct but related salvage pathway has been identified that directly produces NADH. This pathway utilizes dihydronicotinamide riboside (NRH), the reduced form of NR. researchgate.net Unlike NR, which is phosphorylated by Nrk enzymes, NRH is phosphorylated by adenosine (B11128) kinase (ADK) into dihydronicotinamide mononucleotide (NMNH). researchgate.net This intermediate, NMNH, is then thought to be adenylated, likely by NMNAT enzymes, to form NADH directly. researchgate.net This "NRH salvage pathway" represents a novel and highly efficient route for generating the reduced form of the coenzyme, which can then be oxidized to NAD+ as required by the cell's metabolic state. researchgate.net

Table 1: Key Enzymes and Reactions in Nicotinamide Riboside-Related Salvage Pathways

| Pathway | Precursor Substrate | Enzyme | Product | Final Coenzyme Form |

| Nicotinamide Riboside Kinase Pathway | Nicotinamide Riboside (NR) | Nicotinamide Riboside Kinase (NRK1/2) | Nicotinamide Mononucleotide (NMN) | NAD+ (via NMNAT) |

| NRH Salvage Pathway | Dihydronicotinamide Riboside (NRH) | Adenosine Kinase (ADK) | Dihydronicotinamide Mononucleotide (NMNH) | NADH (via NMNAT) |

Interconversion Dynamics between this compound and Nicotinamide Adenine Dinucleotide

The interconversion between this compound (NADH) and its oxidized form, Nicotinamide Adenine Dinucleotide (NAD+), is a fundamental redox reaction central to cellular metabolism. nih.govingredients-lonier.com This dynamic equilibrium, NADH ⇌ NAD+ + H+ + 2e-, underpins energy transfer in countless biological processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. acs.orgresearchgate.net In most mammalian cells, the coenzyme is predominantly found in its oxidized state, with NAD+/NADH ratios varying significantly depending on the cell type and metabolic demands, ranging from 10/1 to 700/1. nih.gov

Two primary mechanisms have been proposed to describe the chemical interconversion of NADH and NAD+. nih.govacs.org

One-Step Hydride Transfer: In many enzymatic reactions, the conversion occurs via a direct transfer of a hydride ion (H-), which consists of a proton and two electrons, from NADH to a substrate or from a substrate to NAD+. acs.org This is the mechanism commonly employed by dehydrogenase enzymes. acs.org

Stepwise Electron-Proton-Electron Transfer: This mechanism involves the sequential transfer of an electron, a proton (H+), and another electron. nih.govacs.org This process generates transient reactive species, such as neutral radicals, as intermediates. acs.org

In biological systems, these reversible reactions are typically mediated by enzymes, primarily dehydrogenases, which facilitate the transfer of electrons for the reduction of functional groups like carbonyls and aldehydes. acs.org However, the interconversion can also be achieved through non-enzymatic chemical catalysis. Research has demonstrated that specially designed organometallic complexes, such as a water-soluble iridium complex, can efficiently catalyze the regioselective hydrogenation of NAD+ to 1,4-NADH using hydrogen gas (H2) at ambient temperature and pressure. nih.govacs.org Conversely, the same catalyst can promote the evolution of hydrogen from NADH to produce NAD+ in a weakly acidic environment. nih.govacs.org This highlights the fundamental chemical potential driving the interconversion, which enzymes have evolved to harness with high specificity and efficiency.

Table 2: Comparison of NADH/NAD+ Interconversion Mechanisms

| Mechanism Type | Description | Key Features | Example |

| Enzymatic | Catalyzed by enzymes, primarily dehydrogenases, within biological systems. acs.org | High specificity and efficiency; crucial for metabolic pathways. acs.org | Action of dehydrogenases in glycolysis and the citric acid cycle. acs.org |

| Stepwise Transfer | Involves sequential transfer of an electron, a proton, and a second electron. nih.gov | Involves transient radical intermediates. acs.org | Can occur in both non-enzymatic and some enzyme-mediated reactions. nih.gov |

| One-Step Hydride Transfer | Involves the direct transfer of a hydride ion (H-). acs.org | A common mechanism for dehydrogenase enzymes. acs.org | Overall reaction in many NAD(P)H-dependent enzymatic hydrogenations. acs.org |

| Non-Enzymatic Catalysis | Achieved using chemical catalysts, such as organometallic complexes, outside of a biological context. nih.govacs.org | Demonstrates the fundamental chemistry of the redox couple; can use H2 gas. acs.org | Reversible hydrogenation of NAD+ and dehydrogenation of NADH using an Iridium complex. nih.govacs.org |

Enzymology and Catalytic Mechanisms Involving Dihydronicotinamide Adenine Dinucleotide

Dihydronicotinamide-adenine Dinucleotide as an Electron Carrier in Oxidoreductase Reactions

The primary and most well-known function of NADH is its role as a mobile electron carrier in metabolic pathways. tutorchase.com In its oxidized form, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it accepts a hydride ion (a proton and two electrons) from a substrate, becoming reduced to NADH. almerja.comwikipedia.org This stored chemical energy in the form of high-energy electrons is then transferred to other molecules, most notably in the process of cellular respiration to generate adenosine (B11128) triphosphate (ATP). tutorchase.com The balance between the oxidized (NAD+) and reduced (NADH) forms, known as the NAD+/NADH ratio, is a critical indicator of a cell's redox state and influences the activity of several key enzymes. wikipedia.org

Dehydrogenase Enzyme Families and this compound Specificity

Dehydrogenases are a class of oxidoreductase enzymes that catalyze the removal of hydrogen atoms from a substrate, transferring them to an acceptor molecule. wikipedia.orgtocris.com Many dehydrogenases specifically utilize NAD+ or its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), as the electron acceptor. almerja.comwikipedia.org These enzymes are ubiquitous and participate in a vast array of metabolic pathways, including glycolysis, the Krebs cycle, and fatty acid oxidation. tutorchase.comtocris.com

The specificity of a dehydrogenase for NAD+ or NADP+ is determined by the specific amino acid residues within the coenzyme-binding pocket of the enzyme. wikipedia.org For instance, in NADP-dependent enzymes, a basic amino acid residue often forms an ionic bond with the acidic phosphate group of NADP+. Conversely, NAD-dependent enzymes typically have a reversed charge in this pocket, which prevents the binding of NADP+. wikipedia.org Aldehyde dehydrogenases (ALDHs), for example, are a family of NAD(P)+-dependent enzymes that oxidize various aldehydes to their corresponding carboxylic acids. nih.gov The binding of the NAD(P)+ cofactor in ALDHs occurs within a conserved Rossmann fold domain. nih.gov

Role in Mitochondrial Electron Transport Chain (Complex I, NDH-2)

The mitochondrial electron transport chain (ETC) is the primary site of ATP production in aerobic organisms, and NADH is a key electron donor to this process. tutorchase.com

Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme complex of the mitochondrial ETC. nih.gov In mammals, it is composed of at least 42 different subunits. nih.gov Complex I catalyzes the transfer of two electrons from NADH to ubiquinone (coenzyme Q), a lipid-soluble electron carrier in the inner mitochondrial membrane. wikipedia.org This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis. nih.gov

Type II NADH Dehydrogenase (NDH-2): In contrast to the multi-subunit Complex I, NDH-2 is a single-subunit enzyme that also oxidizes NADH and reduces ubiquinone. wikipedia.orgnih.gov However, a key difference is that NDH-2 is not a proton pump. frontiersin.orgplos.org It is found in the mitochondria of fungi, plants, and protists, as well as in many bacteria. plos.orgnih.gov While absent in mammals, its presence in organisms like the malaria parasite Plasmodium falciparum has made it a target for drug development. plos.org NDH-2 serves as an alternative entry point for electrons from NADH into the respiratory chain and is particularly important under conditions where Complex I activity might be limited. nih.govresearchgate.net

| Feature | Complex I (NDH-1) | Type II NADH Dehydrogenase (NDH-2) |

| Subunit Composition | Multi-subunit (at least 42 in mammals) nih.gov | Single subunit wikipedia.orgplos.org |

| Proton Pumping | Yes nih.gov | No frontiersin.orgplos.org |

| Electron Acceptor | Ubiquinone wikipedia.org | Quinone (ubiquinone, menaquinone, or plastoquinone) wikipedia.org |

| Location | Inner mitochondrial membrane nih.gov | Inner mitochondrial membrane (in eukaryotes) plos.org |

| Organismal Distribution | Mammals, plants, fungi, bacteria nih.gov | Fungi, plants, protists, bacteria plos.orgnih.gov |

Chloroplast this compound Dehydrogenase-Like Complex

Chloroplasts, the site of photosynthesis in plants and algae, contain a multi-subunit complex homologous to mitochondrial Complex I, known as the NAD(P)H dehydrogenase-like complex (NDH). nih.govfrontiersin.org This complex is located in the thylakoid membranes and is involved in cyclic electron transport around photosystem I (PSI) and chlororespiration. nih.govresearchgate.net

The chloroplast NDH complex is composed of both chloroplast-encoded (ndhA-K) and nuclear-encoded subunits. nih.govfrontiersin.org It facilitates the transfer of electrons from stromal reductants, such as ferredoxin, to the plastoquinone (B1678516) pool. nih.gov This process contributes to the generation of a proton gradient across the thylakoid membrane, which can be used for ATP synthesis, thus helping to balance the ATP/NADPH budget produced during the light-dependent reactions of photosynthesis. nih.govresearchgate.net In higher plants, the NDH complex can associate with PSI to form a supercomplex. nih.govnih.gov

Bacterial Dihydronicotinamide-adenine Dehydrogenases

Bacteria possess a diverse array of NADH dehydrogenases that are integral to their respiratory and metabolic flexibility. These can be broadly categorized into two main types:

Type I NADH Dehydrogenase (NDH-1 or Nuo): This is a proton-pumping enzyme complex, analogous to the mitochondrial Complex I. nih.gov The bacterial NDH-1 is structurally simpler than its mitochondrial counterpart, typically consisting of 13 to 14 subunits, making it a valuable model for studying the more complex mammalian enzyme. nih.gov It plays a crucial role in energy conservation by coupling NADH oxidation to the generation of a proton motive force. researchgate.net

Type II NADH Dehydrogenase (NDH-2 or Ndh): This is a non-proton-pumping, single-subunit enzyme. frontiersin.orgasm.org NDH-2 is a monotopic membrane protein that oxidizes NADH at the cytoplasmic face of the membrane and reduces a quinone. nih.govasm.org Since its activity is not inhibited by a high proton motive force, NDH-2 can allow for increased metabolic flux and NAD+ regeneration when the activity of NDH-1 is limited. frontiersin.orgresearchgate.net Many bacteria possess both NDH-1 and NDH-2, allowing them to adapt to different metabolic and environmental conditions. researchgate.net For example, in Streptococcus agalactiae, NDH-2 is the sole entry point for electrons into the respiratory chain. asm.org

This compound as a Substrate in Non-Redox Reactions

Beyond its role in redox metabolism, the oxidized form of the coenzyme, NAD+, is also consumed as a substrate by several enzyme families in non-redox signaling reactions. nih.govnih.govnih.gov In these reactions, the glycosidic bond between the nicotinamide and ribose moieties of NAD+ is cleaved. nih.gov

Poly(ADP-ribose) Polymerases (PARPs) and ADP-Ribosylation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. researchgate.netwikipedia.orgelsevierpure.com This process can result in the attachment of a single ADP-ribose unit (mono-ADP-ribosylation) or the synthesis of long, branched chains of ADP-ribose (poly-ADP-ribosylation). nih.govresearchgate.net

PARPs are involved in a multitude of cellular processes, including DNA repair, genomic stability, chromatin modulation, and programmed cell death. wikipedia.orgnih.govnih.gov When DNA single-strand breaks occur, PARP1, a key member of the family, binds to the damaged DNA and synthesizes poly(ADP-ribose) chains. wikipedia.org These chains act as a scaffold to recruit other DNA repair enzymes, such as DNA ligase III and DNA polymerase beta. wikipedia.org The hyperactivation of PARP in response to extensive DNA damage can lead to a depletion of cellular NAD+ and ATP pools, ultimately resulting in a form of programmed cell death. researchgate.netwikipedia.org

| Enzyme Family | Substrate | Product(s) | Cellular Function(s) |

| Dehydrogenases | NADH | NAD+ | Electron transport, cellular respiration, metabolism tutorchase.comtocris.com |

| Poly(ADP-ribose) Polymerases (PARPs) | NAD+ | Poly(ADP-ribose), Nicotinamide | DNA repair, genomic stability, cell death wikipedia.orgnih.govnih.gov |

Sirtuin Deacetylases

Sirtuins are a highly conserved family of proteins that possess NAD+-dependent deacetylase activity. nih.gov These enzymes play crucial roles in regulating numerous cellular processes, including gene transcription, metabolic control, and cellular aging. researchgate.net The catalytic mechanism of sirtuins is intrinsically linked to the consumption of NAD+. In the reaction, sirtuins utilize one molecule of NAD+ to remove an acetyl group from a lysine (B10760008) residue on a target protein. nih.govnih.gov This process yields three products: the deacetylated protein, nicotinamide, and a novel metabolite, 2'-O-acetyl-ADP-ribose. nih.gov

The reaction proceeds through a mechanism where sirtuins activate NAD+ to facilitate the ADP-ribosylation of the acetyl-lysine substrate. nih.gov The dependence on NAD+ has led to the hypothesis that sirtuin activity could be regulated by the metabolic state of the cell, as reflected by intracellular NAD+ levels. nih.gov

While NAD+ is the essential co-substrate, the reduced form, NADH, does not support the deacetylation reaction. Instead, NADH has been investigated as a potential inhibitor of sirtuin activity. Some studies have proposed that sirtuins act as sensors of the cellular NAD+/NADH ratio. duke.edu However, in vitro studies using direct HPLC-MS-based assays have shown that while all tested human sirtuin deacylase activities are sensitive to NADH inhibition, the concentrations of NADH required for this inhibition are significantly higher than those predicted to exist within cells. duke.edu These findings suggest that NADH is unlikely to be a direct physiological inhibitor of sirtuins in vivo, prompting a re-evaluation of the concept that sirtuins are direct sensors of the NAD+/NADH ratio. duke.edu

ADP-Ribosyl Cyclases (e.g., CD38) and Cyclic ADP-Ribose Synthesis

ADP-ribosyl cyclases are a family of enzymes that metabolize NAD+ to produce second messengers involved in calcium signaling. nih.gov The most prominent member in mammals is CD38, a multifunctional ectoenzyme. mdpi.comacs.org CD38 catalyzes two main reactions using NAD+ as a substrate. nih.govnih.gov The primary reaction is the hydrolysis of NAD+ to form ADP-ribose (ADPR) and nicotinamide. reactome.orgsemanticscholar.org The secondary, yet physiologically critical, function is the cyclization of NAD+ to generate cyclic ADP-ribose (cADPR), also releasing nicotinamide. nih.govmdpi.commolbiolcell.org

cADPR is a potent second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors. wikipedia.orgmedchemexpress.com The catalytic process for both hydrolysis and cyclization involves a common first step: the cleavage of the nicotinamide group from NAD+. reactome.org The resulting intermediate can then either be hydrolyzed by water to form ADPR or undergo an intramolecular cyclization to produce cADPR. reactome.org CD38 is therefore a key regulator of intracellular calcium levels through its production of cADPR. mdpi.commdpi.com

Notably, the substrate for these enzymes is the oxidized form, NAD+. taylorandfrancis.com The Aplysia ADP-ribosyl cyclase, a homolog of CD38, was one of the first proteins identified that could ligate the two ends of the linear NAD+ substrate to produce the cyclic product, cADPR. nih.govnih.gov While CD38 primarily produces ADPR, its ability to generate even small amounts of cADPR is vital for cellular signaling. nih.gov The literature focuses almost exclusively on NAD+ as the substrate, and a direct catalytic or inhibitory role for NADH in the function of ADP-ribosyl cyclases is not a prominent feature of their described mechanism.

Mechanistic Insights into this compound-Dependent Reactions

The primary function of NADH in enzymology is to serve as a two-electron donor in reactions catalyzed by a large class of enzymes known as dehydrogenases or oxidoreductases. The mechanistic principles underlying these reactions are fundamental to understanding cellular redox biochemistry.

The core chemical event in NADH-dependent reductions is the transfer of a hydride ion (a proton with two electrons, H⁻) from the C4 position of the nicotinamide ring of NADH to an oxidized substrate. acs.orgresearchgate.net This transfer results in the reduction of the substrate and the oxidation of the coenzyme to NAD+. The nicotinamide ring in NADH is electron-rich and serves as the source of the reducing equivalents. The direct transfer of the hydride is a key feature that allows for the smooth, two-electron reduction of substrates such as ketones, aldehydes, and imines.

A hallmark of NADH-dependent enzymes is their high degree of stereospecificity. The two hydrogen atoms at the C4 position of the dihydronicotinamide ring are not equivalent; they occupy distinct spatial positions relative to the plane of the ring. One is designated as pro-R (or pro-A) and the other as pro-S (or pro-B). iaea.orgffame.org

Individual dehydrogenases are stereospecific, meaning they will remove or add a hydride from only one of these two positions. nih.gov For example, L-alanine dehydrogenase is pro-R specific, meaning it exclusively transfers the pro-R hydrogen from NADH during the reductive amination of pyruvate (B1213749). iaea.org Conversely, L-leucine dehydrogenase is pro-S specific. iaea.org This inherent stereospecificity is a critical feature of enzyme catalysis, ensuring the production of specific stereoisomers of the product, which is vital for biological function.

Table 1: Stereospecificity of Selected NAD(H)-Dependent Dehydrogenases

| Enzyme | Stereospecificity |

|---|---|

| Alcohol Dehydrogenase (from Yeast) | pro-R (A-specific) |

| Alcohol Dehydrogenase (from Horse Liver) | pro-R (A-specific) |

| L-Lactate Dehydrogenase | pro-R (A-specific) |

| Malate Dehydrogenase | pro-R (A-specific) |

| Glutamate Dehydrogenase | pro-S (B-specific) |

The transfer of a hydride ion from NADH to a substrate is often coupled with the transfer of a proton (H⁺) from the surrounding solvent or from an acidic residue in the enzyme's active site. This proton transfer is crucial for neutralizing the negative charge that develops on the substrate as it accepts the hydride. Enzyme active sites contain a network of amino acid residues (such as histidine, aspartate, or glutamate) that can act as proton donors or acceptors. These residues form a "proton relay," shuttling protons to or from the substrate at the precise moment of hydride transfer. This concerted mechanism lowers the activation energy of the reaction, significantly enhancing the catalytic rate. For instance, in formate (B1220265) dehydrogenase, the Arg256 residue plays a central role in the catalysis by interacting with the substrate. acs.org

Enzymatic Regeneration Systems for this compound

The use of NADH-dependent oxidoreductases in industrial biocatalysis for the synthesis of valuable chemicals is often limited by the high cost of the NADH coenzyme, which is consumed in stoichiometric amounts. nih.govnih.gov To make these processes economically viable, efficient in-situ systems for regenerating NADH from the NAD+ produced during the reaction are essential. nih.gov Enzymatic regeneration systems are highly favored due to their high selectivity and efficiency under mild reaction conditions. core.ac.uk

Two of the most widely used enzymes for NADH regeneration are formate dehydrogenase (FDH) and glucose dehydrogenase (GDH). nih.gov

Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. rsc.orgzenodo.org This system is highly advantageous because the substrate (formate, often as sodium formate) is inexpensive, and the byproduct (CO₂) is gaseous and easily removed from the reaction mixture, which simplifies downstream processing. acs.org FDHs from various sources, such as Candida boidinii and Mycobacterium vaccae, have been extensively studied and engineered for improved stability and activity. acs.orgnih.gov

Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, which then spontaneously hydrolyzes to gluconic acid. matthey.comnih.gov This reaction is coupled to the reduction of NAD+ to NADH. nih.gov The main advantages of the GDH system are the very low cost of the glucose substrate and the high specific activity and stability of many GDH enzymes, particularly those from Bacillus species. nih.govnih.gov The irreversible hydrolysis of the lactone product provides a strong thermodynamic driving force for NADH regeneration. researchgate.net

Table 2: Comparison of Common Enzymatic NADH Regeneration Systems

| Feature | Formate Dehydrogenase (FDH) | Glucose Dehydrogenase (GDH) |

|---|---|---|

| Reaction | Formate + NAD⁺ → CO₂ + NADH | D-Glucose + NAD⁺ → D-Gluconolactone + NADH + H⁺ |

| Substrate | Formate | D-Glucose |

| Byproduct | Carbon Dioxide (gas) | Gluconic Acid |

| Advantages | Inexpensive substrate; gaseous byproduct is easily removed, simplifying purification. acs.org | Very inexpensive substrate; high specific activity and stability of enzymes; thermodynamically very favorable. nih.govresearchgate.net |

| Disadvantages | Lower specific activity compared to GDH for some variants. nih.gov | The acidic byproduct (gluconic acid) can lower the pH of the reaction medium, requiring buffering. |

This compound Pyrophosphatase Reactions

This compound (NADH) pyrophosphatases are a class of hydrolase enzymes that catalyze the cleavage of the pyrophosphate bond within the NADH molecule. This reaction yields reduced nicotinamide mononucleotide (NMNH) and adenosine monophosphate (AMP). These enzymes belong to the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily, which is characterized by a conserved sequence motif. nih.gov The hydrolysis of the pyrophosphate linkage is a key reaction in the metabolism of pyridine (B92270) dinucleotides. nih.gov

Research has identified and characterized NADH pyrophosphatases in a variety of organisms, from bacteria to eukaryotes. For instance, an NADH pyrophosphatase derived from Escherichia coli (EcNudc) has been described as a hydrolase that specifically targets the phosphate bond of NADH to produce NMNH. nih.govnih.gov Similarly, genes from Caenorhabditis elegans and the yeast Saccharomyces cerevisiae have been cloned and expressed, revealing enzymes that are significantly more active with NADH as a substrate compared to its oxidized form, NAD⁺. nih.gov Studies on mosquito homogenates also demonstrated the presence of a pyrophosphatase that hydrolyzes the pyrophosphate linkage of NAD⁺ to form NMN and AMP. nih.gov

The catalytic activity of these enzymes is often dependent on divalent cations. NADH pyrophosphatases from C. elegans and S. cerevisiae are activated by magnesium (Mg²⁺) and manganese (Mn²⁺). nih.gov The enzyme assay for an NADH pyrophosphatase from E. coli also includes MgCl₂ in the reaction mixture, highlighting the role of magnesium ions in catalysis. nih.gov The pH optimum for these enzymes can vary; for example, the pyrophosphatase found in mosquito homogenates exhibits maximum activity at a pH of 8.75. nih.gov

From a structural standpoint, the purified NADH pyrophosphatases from C. elegans and S. cerevisiae function as homodimers. nih.gov Protein engineering efforts have been employed to enhance the properties of these enzymes for biotechnological applications. Through strategies like site-directed saturation mutagenesis, researchers have successfully improved both the catalytic activity and thermostability of the E. coli NADH pyrophosphatase, EcNudc. nih.govnih.gov For example, a double mutant (R148A-H149E) of EcNudc showed a 3.3-fold increase in activity and a 3.6-fold greater thermostability at 50°C compared to the wild type. nih.gov

Table 1: Characteristics of Selected NADH Pyrophosphatases

| Enzyme/Organism | Substrate Specificity | Activators | Key Findings | Reference |

| Escherichia coli (EcNudc) | NADH | Mg²⁺ | Catalyzes NADH → NMNH + AMP; activity and stability improved via protein engineering. | nih.govnih.gov |

| Saccharomyces cerevisiae (NPY1) | 30 to 50 times more active on NADH than NAD⁺ | Mg²⁺, Mn²⁺ | Functions as a homodimer; belongs to the Nudix hydrolase subfamily. | nih.gov |

| Caenorhabditis elegans | 30 to 50 times more active on NADH than NAD⁺ | Mg²⁺, Mn²⁺ | Functions as a homodimer; shares a conserved amino acid array with other NADH pyrophosphatases. | nih.gov |

| Mosquito (Aedes aegypti) | NAD⁺, NADP⁺, and analogues | - | pH optimum of 8.75; activity decreases during larval development. | nih.gov |

| Mycobacterium tuberculosis (NudCRv) | NADH | Mg²⁺ | Specific enzyme activity of 1.59 µmol/min/mg in the presence of Mg²⁺. | nih.gov |

Cellular and Subcellular Distribution and Compartmentation of Dihydronicotinamide Adenine Dinucleotide Pools

Distinct Cytosolic and Mitochondrial Dihydronicotinamide-adenine Dinucleotide Pools

The intracellular environment is not a homogenous mixture; instead, it is divided into compartments, each with a unique biochemical environment. This is particularly true for the distribution of the NADH and its oxidized form, NAD+. The cytosol and the mitochondrial matrix harbor distinct and independently regulated pools of these nicotinamide (B372718) adenine (B156593) dinucleotides. nih.govnih.gov This separation is fundamental to cellular function, as the primary roles of NADH in these two compartments differ significantly.

In the cytosol, NADH is a key product of glycolysis, specifically from the oxidation of glyceraldehyde-3-phosphate. This cytosolic NADH pool is a primary source of reducing equivalents for various biosynthetic pathways and for the reduction of pyruvate (B1213749) to lactate (B86563) under anaerobic conditions. The ratio of NAD+ to NADH in the cytosol is typically high, favoring oxidative reactions like glycolysis.

Conversely, the mitochondrial matrix contains a separate NADH pool that is predominantly generated by the pyruvate dehydrogenase complex, the citric acid cycle, and the beta-oxidation of fatty acids. researchgate.net This mitochondrial NADH is the principal electron donor to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP. wikipedia.org The NAD+/NADH ratio in the mitochondria is significantly lower than in the cytosol, reflecting a more reduced environment that is conducive to the transfer of electrons to the respiratory chain. nih.gov The distinct redox states of the cytosolic and mitochondrial compartments are highlighted by their differential responses to metabolic perturbations. nih.gov

| Characteristic | Cytosolic NADH Pool | Mitochondrial NADH Pool |

|---|---|---|

| Primary Generating Pathways | Glycolysis (Glyceraldehyde-3-phosphate dehydrogenase) | Pyruvate Dehydrogenase, Citric Acid Cycle, Fatty Acid β-oxidation |

| Primary Functions | Provides reducing equivalents for biosynthesis, lactate fermentation | Electron donor to the electron transport chain for ATP synthesis |

| Relative NAD+/NADH Ratio | High | Low |

| Predominant Redox State | More Oxidized | More Reduced |

This compound Shuttle Systems (e.g., Malate-Aspartate Shuttle)

The inner mitochondrial membrane is impermeable to NADH, meaning that the NADH generated in the cytosol during glycolysis cannot directly enter the mitochondria to be used in oxidative phosphorylation. wikipedia.orgsketchy.com To overcome this barrier, cells employ specialized shuttle systems to transfer the reducing equivalents from cytosolic NADH into the mitochondrial matrix. The two main shuttle systems are the malate-aspartate shuttle and the glycerol-3-phosphate shuttle.

The malate-aspartate shuttle is the primary mechanism for transporting reducing equivalents from cytosolic NADH into the mitochondria in tissues such as the heart, liver, and kidneys. nih.govresearchgate.net This complex shuttle involves the activity of enzymes and transporters in both the cytosol and the mitochondrial matrix. In the cytosol, malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.orgsketchy.com Malate is then transported across the inner mitochondrial membrane in exchange for α-ketoglutarate. wikipedia.orgtaylorandfrancis.com Inside the mitochondrial matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing mitochondrial NAD+ to NADH. wikipedia.orgsketchy.com This newly formed mitochondrial NADH can then donate its electrons to the electron transport chain. To complete the cycle, oxaloacetate is transaminated to aspartate, which is then transported out of the mitochondria in exchange for glutamate. wikipedia.orgresearchgate.net

The glycerol-3-phosphate shuttle, which is more prominent in tissues like skeletal muscle and the brain, provides an alternative, albeit less energy-efficient, route for the transfer of reducing equivalents. researchgate.netnih.gov In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, oxidizing NADH to NAD+. researchgate.net A mitochondrial glycerol-3-phosphate dehydrogenase, located on the outer surface of the inner mitochondrial membrane, then oxidizes glycerol-3-phosphate back to dihydroxyacetone phosphate, transferring the electrons to FAD to form FADH2. researchgate.net FADH2 then donates its electrons to the electron transport chain, bypassing the first complex and thus yielding less ATP compared to the NADH transferred by the malate-aspartate shuttle. nih.gov

Compartmentalized Regulation of this compound Homeostasis

The maintenance of distinct NAD+/NADH ratios in the cytosol and mitochondria is crucial for the proper regulation of metabolic pathways in each compartment. nih.govnih.gov This compartmentalized homeostasis is achieved through a combination of factors, including the regulation of NAD+ biosynthetic enzymes and the activity of the shuttle systems that connect the two pools. mdpi.comnih.gov

The subcellular localization of NAD+ synthesizing enzymes, the nicotinamide mononucleotide adenylyltransferases (NMNATs), plays a significant role in maintaining the distinct nuclear, cytosolic, and mitochondrial NAD+ pools. The communication and exchange between the cytosolic and mitochondrial NADH pools are largely mediated by the malate-aspartate shuttle, which allows for the redox state of one compartment to influence the other. nih.govresearchgate.net For example, an increase in cytosolic NADH due to accelerated glycolysis can drive the malate-aspartate shuttle to transfer more reducing equivalents into the mitochondria, thereby increasing mitochondrial NADH levels and stimulating oxidative phosphorylation.

The regulation of these shuttle systems is therefore critical for maintaining redox balance. The activity of the malate-aspartate shuttle is influenced by the availability of its substrates and the proton-motive force across the inner mitochondrial membrane. nih.gov This intricate regulation ensures that the transfer of reducing equivalents is tightly coupled to the cell's energy demands. The ability to independently regulate the redox state of the cytosol and mitochondria allows the cell to respond effectively to a wide range of metabolic conditions.

Extracellular this compound Roles

While the intracellular functions of NADH are well-established, there is growing evidence for the presence and functional significance of extracellular NADH (eNADH). researchgate.netnih.gov Under normal physiological conditions, extracellular levels of NAD+ and NADH are significantly lower than intracellular concentrations. frontiersin.org However, in response to cellular stress, injury, or inflammation, these molecules can be released into the extracellular space where they can act as signaling molecules. nih.gov

Extracellular NADH can exert its effects by interacting with cell surface receptors, such as purinergic receptors, and by being a substrate for various ectoenzymes. nih.govresearchgate.net For instance, eNADH has been shown to influence immune responses by acting as a danger signal that can activate granulocytes. nih.gov The metabolism of extracellular NAD+ and NADH by ectoenzymes like CD38 can generate other signaling molecules, such as cyclic ADP-ribose, which are involved in intracellular calcium signaling. frontiersin.org The presence of an "extracellular NADome," a complex network of enzymes and receptors that regulate the synthesis, degradation, and signaling of extracellular NAD+ and NADH, points to a previously unappreciated layer of cellular communication and regulation. frontiersin.org

Regulatory Mechanisms Governing Dihydronicotinamide Adenine Dinucleotide Homeostasis

The Dihydronicotinamide-adenine Dinucleotide/Nicotinamide (B372718) Adenine (B156593) Dinucleotide Ratio as a Redox Indicator

A high NAD+/NADH ratio signifies an oxidative cellular environment, which is necessary to meet increased energy demands. promegaconnections.com Conversely, a low ratio is indicative of reductive stress. promegaconnections.com The maintenance of a proper balance in the NAD+/NADH ratio is crucial for normal cellular function and viability. nih.gov Dysregulation of this ratio is associated with numerous pathological conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular issues. promegaconnections.com

The compartmentalization of NAD+ and NADH within the cell, such as in the mitochondria and the cytoplasm, adds another layer of complexity to this regulatory system. nih.govnih.gov The NAD+/NADH ratio can differ significantly between these compartments, reflecting their distinct metabolic roles. nih.gov For instance, the mitochondrial matrix typically has a lower NAD+/NADH ratio compared to the cytoplasm. nih.gov This compartmentalization allows for simultaneous and distinct redox-dependent processes to occur within the same cell.

Table 1: Factors Influencing and Influenced by the NADH/NAD+ Ratio

| Influencing Factor | Effect on NADH/NAD+ Ratio | Consequence/Associated Process |

| Glycolysis | Decreases (increases NADH) | Energy production nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Decreases (increases NADH) | Energy production nih.gov |

| Fatty Acid Oxidation | Decreases (increases NADH) | Energy production nih.gov |

| Electron Transport Chain | Increases (oxidizes NADH) | ATP synthesis nih.gov |

| High Energy Demand | Increases (favors NAD+) | Oxidative metabolism promegaconnections.com |

| Reductive Stress | Decreases (favors NADH) | Altered metabolic environment promegaconnections.com |

Transcriptional and Post-Transcriptional Regulation of Nicotinamide Adenine Dinucleotide-Metabolizing Enzymes

The homeostasis of the NAD(H) pool is tightly regulated through the control of enzymes involved in its biosynthesis, recycling, and degradation. embopress.orgnih.gov This regulation occurs at both the transcriptional and post-transcriptional levels, ensuring that the cell can adapt to changing metabolic needs. oup.commdpi.com

Transcriptional regulation involves the control of gene expression for NAD+-metabolizing enzymes. oup.com For example, in many bacteria, the expression of genes for NAD+ biosynthesis and salvage pathways is controlled by transcriptional repressors that sense the intracellular NAD+ or NADH levels. oup.com In mammals, the expression of key enzymes in NAD+ synthesis, such as nicotinamide phosphoribosyltransferase (NAMPT), is regulated by various signaling pathways and is crucial for maintaining cellular NAD+ levels. nih.govnih.gov The subcellular localization of NAD+ synthesizing enzymes, such as the NMNATs (nicotinamide mononucleotide adenylyltransferases), also plays a significant role in compartmentalized NAD+ biosynthesis. tdl.orgnih.gov

Post-transcriptional regulation adds another layer of control. This can involve mechanisms that affect the stability or translation of the messenger RNA (mRNA) for NAD+-metabolizing enzymes, or post-translational modifications of the enzymes themselves, which can alter their activity. For instance, the activity of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) is directly dependent on the availability of NAD+ as a substrate. tdl.orgnih.gov The competition for a common substrate, nicotinamide mononucleotide (NMN), between nuclear and cytoplasmic NMNATs can lead to changes in nuclear NAD+ synthesis, thereby affecting the activity of nuclear NAD+-dependent enzymes like PARP-1. tdl.orgnih.gov

Redox-Sensing Proteins and Regulatory Feedback Loops

Cells have evolved sophisticated mechanisms to sense and respond to changes in the intracellular redox state, as reflected by the NADH/NAD+ ratio. These systems often involve redox-sensing proteins that act as transcriptional regulators, creating feedback loops to maintain redox homeostasis.

The Rex (redox-sensing transcriptional repressor) protein is a key sensor of the NADH/NAD+ ratio in many Gram-positive bacteria. nih.govnih.govnih.gov Rex controls the expression of genes involved in central carbon and energy metabolism, including those for fermentation and respiration. nih.govfrontiersin.orgasm.org

The DNA-binding activity of Rex is directly modulated by the intracellular concentrations of NADH and NAD+. asm.orgresearchgate.net When the NADH/NAD+ ratio is low, Rex, in its NAD+-bound or apo form, binds to specific DNA operator sites (Rex operator, ROP) in the promoter regions of its target genes, repressing their transcription. nih.govnih.govresearchgate.net As the intracellular NADH concentration rises, NADH binds to the C-terminal domain of the Rex dimer. nih.govresearchgate.netresearchgate.net This binding induces a significant conformational change, leading to the dissociation of Rex from the DNA and the derepression of the target genes. nih.govnih.govresearchgate.net This mechanism allows bacteria to adapt their metabolism in response to changes in oxygen availability and redox balance. nih.govnih.gov

Structural studies of Rex from various bacteria have revealed the molecular basis for this redox sensing. nih.govnih.govdongguk.edu The binding of NADH causes a rotation of the N-terminal DNA-binding domains, rendering them incompatible with binding to the operator DNA. nih.govdongguk.edu

Table 2: Regulation of Gene Expression by the Rex Protein

| Condition | NADH/NAD+ Ratio | Rex State | Binding to DNA | Target Gene Expression |

| Aerobic/Low NADH | Low | NAD+-bound or Apo | Binds | Repressed |

| Anaerobic/High NADH | High | NADH-bound | Dissociates | Derepressed |

Beyond the Rex protein in bacteria, a variety of other transcription factors in both prokaryotes and eukaryotes are regulated by the cellular redox state. ahajournals.orgnih.gov These factors can be directly or indirectly influenced by the NADH/NAD+ ratio and other redox-active molecules.

Furthermore, the activity of chromatin-modifying enzymes, such as the NAD+-dependent histone deacetylases known as sirtuins, is directly linked to the NADH/NAD+ ratio. ahajournals.org Changes in the activity of these enzymes can lead to widespread alterations in gene expression. ahajournals.org For example, the mammalian sirtuin SIRT1 is an NAD+-dependent deacetylase that plays a role in transcriptional silencing. ahajournals.org Its activity is inhibited by NADH, providing a direct link between cellular redox status and epigenetic regulation. nih.gov

Interplay of this compound with Cellular Signaling Pathways

The influence of NADH extends beyond its role as a metabolic cofactor, as it also plays a significant part in cellular signaling. One of the key areas of this interplay is the regulation of calcium homeostasis.

The relationship between NADH and calcium (Ca2+) signaling is bidirectional and crucial for coordinating cellular energy metabolism with cellular function. nih.govnih.gov An increase in cytosolic Ca2+ can stimulate mitochondrial NADH production. nih.govnih.govahajournals.org This is achieved through the activation of Ca2+-sensitive dehydrogenases within the mitochondrial matrix, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. ahajournals.org This mechanism ensures that as cellular energy demand increases, signaled by a rise in Ca2+, the production of NADH to fuel ATP synthesis is also upregulated. nih.gov

Conversely, changes in the NADH/NAD+ ratio can influence Ca2+ homeostasis. For instance, the malate-aspartate shuttle, which transfers reducing equivalents from cytosolic NADH into the mitochondria, can be modulated by cytosolic Ca2+ levels. lse.ac.uk The interplay between the Ca2+ uniporter, which transports Ca2+ into the mitochondria, and the malate-aspartate shuttle is complex and can affect the mitochondrial NADH pool and subsequently cellular bioenergetics. lse.ac.uk

Furthermore, in some cell types, mitochondrial NADH responses to Ca2+ signals can be complex, sometimes showing an initial decrease followed by a rise. nih.gov This suggests a finely tuned regulatory system that can modulate NADH levels based on the amplitude and frequency of Ca2+ oscillations. nih.gov This intricate crosstalk ensures that energy supply is precisely matched to the demands of Ca2+-driven cellular processes. nih.govahajournals.org

Influence on Gene Expression and Chromatin Remodeling

The balance between this compound (NADH) and its oxidized form, NAD+, serves as a critical metabolic sensor that directly influences gene expression and the epigenetic landscape. This regulatory function is primarily mediated through the modulation of NAD+-dependent enzymes that play key roles in chromatin remodeling.

A primary family of enzymes influenced by the NADH/NAD+ ratio is the sirtuins, a class of histone deacetylases (HDACs). frontiersin.org Sirtuins require NAD+ as a co-substrate to remove acetyl groups from histone proteins and other transcription factors. frontiersin.orgnih.govgetbiocure.com Consequently, high levels of NADH act as a competitive inhibitor of sirtuin activity, directly linking the cell's redox state to its transcriptional programming. nih.govnih.gov For instance, research has shown that an elevated NADH/NAD+ ratio leads to increased expression of sirtuin mRNA and protein, suggesting a feedback mechanism. nih.gov However, the enzymatic activity itself is inhibited by NADH. nih.gov This inhibition prevents the deacetylation of key histone residues, such as H3K9 and H4K16, and non-histone proteins, thereby altering chromatin accessibility and gene transcription. nih.gov

The transcriptional effects are significant and widespread. In studies involving time-restricted feeding in rodents, elevated hepatic NADH levels during periods of food scarcity were found to rhythmically inhibit sirtuin 1 (SIRT1). nih.gov This inhibition led to decreased activity of the transcription factor BMAL1, which in turn altered the expression of genes involved in fatty acid oxidation and amino acid metabolism. nih.gov The NADH/NAD+ ratio also affects other chromatin-modifying enzymes and transcriptional corepressors. The C-terminal binding protein (CtBP), a transcriptional corepressor, binds NADH with high affinity, which enhances its ability to repress specific genes. nih.gov This mechanism provides a direct link between cellular metabolic status and the regulation of gene expression. nih.gov

Furthermore, ATP-dependent chromatin remodelers, such as the SWI/SNF complexes, are crucial for repositioning nucleosomes to control the access of transcription factors to gene promoters. nih.gov While their primary cofactor is ATP, their activity is integrated with metabolic signaling pathways where the NADH/NAD+ ratio is a key indicator of cellular energy status, thus indirectly linking NADH levels to the dynamic regulation of gene expression. nih.govmdpi.com

| Regulatory Protein | Effect of High NADH Concentration | Downstream Consequence on Gene Expression |

|---|---|---|

| Sirtuin 1 (SIRT1) | Inhibits deacetylase activity. nih.gov | Alters expression of metabolic and circadian genes by preventing deacetylation of histones and transcription factors like BMAL1 and PPARα. nih.gov |

| C-terminal Binding Protein (CtBP) | Acts as a corepressor, binding to enhance its repressive function. nih.gov | Repression of CtBP-regulated genes, potentially affecting development and disease states. nih.gov |

| Poly(ADP-ribose) Polymerase 1 (PARP1) | Indirectly affected via depletion of its substrate, NAD+. nih.gov | Reduced PARP1 activity impacts DNA repair and chromatin remodeling at damage sites. mdpi.com |

Modulation of Immune Cell Function and Inflammation

The homeostasis of NADH and NAD+ is fundamental to the proper functioning of the immune system, influencing both innate and adaptive immune responses. nih.gov Metabolic reprogramming is a hallmark of immune cell activation, and the NADH/NAD+ ratio is a central node in this process, dictating the metabolic pathways that fuel immune cell differentiation and effector functions. nih.gov

In innate immunity, macrophage function is exquisitely sensitive to NAD+ availability. nih.gov Studies have shown that de novo synthesis of NAD+ from tryptophan via the kynurenine (B1673888) pathway is essential for regulating macrophage immune responses in the context of aging and inflammation. princeton.eduprinceton.edunih.gov Pharmacological or genetic blocking of this pathway depletes NAD+, impairs mitochondrial respiration, and compromises key macrophage functions like phagocytosis and the resolution of inflammation. princeton.edunih.gov Pro-inflammatory stimuli can lead to increased expression of NAD+-consuming enzymes like CD38 on macrophages, depleting cellular NAD+ pools and altering gene expression. nih.gov

In the context of adaptive immunity, T cell function is tightly linked to NAD+ metabolism. frontiersin.org The metabolic environment of solid tumors, often characterized by high levels of lactate (B86563) and hypoxia, can lead to an accumulation of NADH within T cells. princeton.edunih.govfoxchase.org This NADH buildup suppresses T cell growth and anti-tumor activity. princeton.edunih.gov Chimeric antigen receptor (CAR) T-cells, for example, depend on the efficient oxidation of NADH coupled with ATP production to function effectively in hostile tumor microenvironments. princeton.edufoxchase.org Conversely, boosting NAD+ levels can enhance the metabolic fitness and anti-tumor function of CD8+ T cells. nih.govnih.gov Research indicates that NAD+ depletion can dampen T cell functions, while strategies to augment NAD+ can improve immune responses. frontiersin.org

Inflammation itself drives changes in NAD+ metabolism. During an immune response, NAD+ resources are heavily utilized by NAD+-dependent enzymes involved in cellular repair and signaling. nih.gov This can lead to a decline in NAD+ levels, which has been observed following inflammatory triggers. nih.gov The modulation of NAD+ levels has been shown to affect the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in preclinical models. nih.gov

| Immune Cell Type | Impact of High NADH / Low NAD+ | Functional Outcome |

|---|---|---|

| Macrophages | Impaired mitochondrial respiration and NAD-dependent signaling. princeton.edunih.gov | Reduced phagocytosis, impaired resolution of inflammation, and altered pro-inflammatory responses. princeton.edunih.gov |

| T Cells (General) | Suppressed growth and proliferation, particularly in high-lactate environments. princeton.edunih.gov | Diminished anti-tumor efficacy and impaired effector functions. frontiersin.orgfoxchase.org |

| CD8+ T Cells | Limits metabolic fitness and functional responses. nih.gov | Reduced anti-tumor activity; boosting NAD+ can restore function. nih.govnih.gov |

| Neutrophils / Macrophages | Altered redox state influences NADPH oxidase (NOX) activity. mdpi.com | Modulation of the respiratory burst and production of reactive oxygen species (ROS) for pathogen clearance. mdpi.com |

DNA Repair Mechanisms

This compound and its oxidized counterpart, NAD+, are indispensable for maintaining genomic stability through their critical roles in DNA repair. getbiocure.comdriphydration.com The integrity of DNA is constantly under threat from endogenous and exogenous sources, and cells have evolved sophisticated repair mechanisms that are heavily dependent on the availability of NAD+. getbiocure.comnih.gov

The most prominent NAD+-consuming process in the DNA damage response is mediated by poly(ADP-ribose) polymerases (PARPs), particularly PARP1. mdpi.comresearchgate.net PARP1 acts as a DNA damage sensor; upon detecting single- or double-strand breaks, it becomes activated and uses NAD+ as a substrate to synthesize long polymers of ADP-ribose (PAR) on itself and other target proteins. nih.govmdpi.comresearchgate.netnih.gov This PARylation process is a crucial signaling event that recruits chromatin modifiers and other DNA repair factors to the site of damage, facilitating repair. researchgate.netnih.gov

This intense enzymatic activity can lead to a substantial depletion of the cellular NAD+ pool, which in turn shifts the NADH/NAD+ ratio. nih.govnih.govnih.gov While this consumption of NAD+ is essential for initiating the repair process, excessive DNA damage can trigger PARP1 hyperactivation, leading to a severe drop in NAD+ and ATP levels, which can ultimately induce cell death. researchgate.netnih.govnih.gov Interestingly, the metabolic shift triggered by PARP-dependent NAD+ consumption, including a rapid increase in the fraction of protein-bound NADH, appears to be a pro-survival response that makes damaged cells more reliant on oxidative phosphorylation. nih.gov

Sirtuins also participate in DNA repair and are regulated by the NADH/NAD+ balance. getbiocure.com SIRT1 and SIRT6, for example, are recruited to DNA double-strand breaks and promote repair. mdpi.comyoutube.com Since sirtuins are NAD+-dependent, their function in DNA repair is compromised when NAD+ levels are low, a condition that can be exacerbated by PARP1 activation during extensive DNA damage. nih.gov This creates a scenario where chronic DNA damage can outstrip the cell's ability to replenish NAD+, impairing multiple NAD+-dependent repair pathways and rendering the cell more vulnerable to stress. nih.gov

| Enzyme | Role in DNA Repair | Influence of NAD+/NADH Ratio |

|---|---|---|

| Poly(ADP-ribose) Polymerase 1 (PARP1) | Acts as a DNA damage sensor; initiates repair by synthesizing poly(ADP-ribose) chains to recruit repair factors. mdpi.comresearchgate.netnih.gov | Is a major consumer of NAD+. Its activity is dependent on high NAD+ availability and is reduced when NAD+ is depleted. nih.govnih.gov |

| Sirtuin 1 (SIRT1) | Promotes DNA repair by deacetylating histones and repair proteins at damage sites. getbiocure.comyoutube.com | Requires NAD+ as a co-substrate; its activity is inhibited by NADH. Low NAD+/high NADH levels impair its repair function. nih.govnih.gov |

| Sirtuin 6 (SIRT6) | Promotes double-strand break repair, particularly in response to oxidative stress. mdpi.com | Activity is NAD+-dependent, linking metabolic state to the DNA damage response. mdpi.com |

| XRCC1 | A key scaffolding protein in base excision repair, recruited by PARP1. researchgate.net | Its recruitment to DNA damage sites is suppressed by reduced intracellular NAD+ levels. researchgate.net |

Structural Biology and Molecular Interactions of Dihydronicotinamide Adenine Dinucleotide

Dihydronicotinamide-adenine Dinucleotide Binding Domains in Proteins (e.g., Rossmann-Fold)

A predominant structural motif responsible for binding this compound is the Rossmann fold. wikipedia.orgtaylorandfrancis.com This fold is a tertiary structure found in proteins that bind nucleotides, including enzyme cofactors like FAD, NAD+, and NADP+. wikipedia.org The classical Rossmann fold is characterized by a three-layered sandwich architecture, with a central extended beta-sheet composed of six parallel beta-strands, flanked on both sides by alpha-helices. wikipedia.org The order of the beta-strands is typically 3-2-1-4-5-6. wikipedia.org

The most conserved segment of the Rossmann fold is the initial beta-alpha-beta (βαβ) fold. wikipedia.orgproteopedia.org This motif is frequently associated with a consensus amino acid sequence, Gly-x-Gly-xx-Gly, located in the loop connecting the first beta-strand and the subsequent alpha-helix. proteopedia.orgnih.gov This glycine-rich loop plays a critical role in positioning the phosphate (B84403) groups of the dinucleotide. nih.gov The Rossmann fold's ability to bind a variety of ligands makes it a versatile and common structural unit in the proteome. nih.gov

| Structural Component | Description | Typical Amino Acid Motif |

|---|---|---|

| Core Structure | Three-layered α/β/α sandwich with a central parallel β-sheet. nih.gov | N/A |

| Beta-Sheet | Composed of six parallel β-strands in the order 3-2-1-4-5-6. wikipedia.org | N/A |

| Conserved Motif | β-α-β-α-β structure. taylorandfrancis.com | GxGxxG (Glycine-rich loop for phosphate binding). proteopedia.orgnih.gov |

High-Resolution Structural Analysis of this compound-Protein Complexes

High-resolution structural techniques, primarily X-ray crystallography, have been instrumental in elucidating the intricate details of NADH binding to proteins. These studies provide atomic-level insights into the molecular interactions that govern coenzyme recognition, specificity, and catalysis.

Co-crystallization of proteins with NADH has yielded a wealth of structural information. For instance, the crystal structure of human muscle L-lactate dehydrogenase in a ternary complex with NADH and oxalate has been determined at a resolution of 2.10 Å. rcsb.org Similarly, the structure of human lactate (B86563) dehydrogenase B (LDHB) in complex with NADH has been resolved at 1.80 Å. rcsb.org These high-resolution structures reveal the precise orientation of the NADH molecule within the active site and its interactions with surrounding amino acid residues.

The process of co-crystallization involves preparing a solution containing both the purified protein and the ligand (NADH) and allowing crystals to form. The resulting crystals, which contain the protein-ligand complex, are then subjected to X-ray diffraction to determine the three-dimensional structure.

High-resolution structures of NADH-protein complexes have enabled the identification of specific amino acid residues that are crucial for binding the this compound molecule. These interactions involve various types of chemical bonds, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In glyceraldehyde-3-phosphate dehydrogenase (GAPDH), several residues within the active site are important for NAD binding. Cys-149 and His-176 are catalytically essential. uwec.edu The adenine (B156593) ring of NAD has hydrophobic interactions with Leu-33 and Thr-96, while the nicotinamide (B372718) ring interacts with Ile-11 and Tyr-317. uwec.edu

In horse liver alcohol dehydrogenase, residues such as Thr-178, Val-203, and Val-292 interact with the nicotinamide ring of the coenzyme. nih.govacs.org Mutations of these residues have been shown to significantly alter the enzyme's affinity for the coenzyme and the rate of hydride transfer. nih.govacs.org For example, substitutions at position Val-292 can decrease the affinity for NAD+ and NADH by 30- to 75-fold. nih.gov

| Enzyme | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Cys-149, His-176, Leu-33, Thr-96, Ile-11, Tyr-317 | Catalytic, Hydrophobic | uwec.edu |

| Horse Liver Alcohol Dehydrogenase | Thr-178, Val-203, Val-292 | Interaction with nicotinamide ring | nih.govacs.org |

| Type II NADH:quinone oxidoreductase | E172 | Hydrogen bond with nicotinamide ring | nih.gov |

Conformational Changes in Proteins Induced by this compound Binding

The binding of NADH to a protein is often not a simple lock-and-key mechanism but rather an induced-fit process that involves conformational changes in the protein structure. nih.gov These changes can range from small movements of side chains to large-scale domain rotations.

In horse liver alcohol dehydrogenase, the binding of NAD+ or NADH induces a significant global conformational change. nih.gov This involves a rotation of the catalytic domain relative to the coenzyme binding domain, which closes the active site and creates a catalytically competent conformation. nih.gov

Similarly, studies on human lactate dehydrogenase A have shown that NADH binding induces small conformational changes in the active-site loop and an adjacent helix. nih.govresearchgate.net In Methylobacterium extorquens malate dehydrogenase, the binding of NAD+ and the substrate analog oxaloacetate leads to a closing of the active site. This conformational change involves the transition of an α-helix to a 310-helix, which in turn causes an adjacent loop to cover the active site. nih.gov

These conformational changes are crucial for catalysis, as they can properly orient the substrate and the nicotinamide ring for hydride transfer, and can also play a role in the release of products. nih.gov

Structural Basis of Enzyme Specificity and Inhibitor Binding

The structural details of the NADH binding site are also fundamental to understanding enzyme specificity for NAD+ versus NADP+ and the mechanism of action of various inhibitors.